1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-4-10-6(8)5-3-9-12(2)7(5)11-4/h3H,1-2H3,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZKDMZTYWNVST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=NN(C2=N1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212097 | |
| Record name | 1,6-Dimethyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6291-32-3 | |
| Record name | 1,6-Dimethyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006291323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC4935 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4935 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,6-Dimethyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-DIMETHYL-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/STM1S25LOG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
The primary targets of 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine are Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment. EGFR-TK is involved in cell growth and differentiation, and its aberrant activity is associated with several cancers.
Mode of Action
This compound interacts with its targets by inhibiting their enzymatic activity. It has shown significant inhibitory activity against CDK2 and EGFR-TK, leading to alterations in cell cycle progression and induction of apoptosis within cancer cells.
Biological Activity
1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS No. 6291-32-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 163.18 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class can exhibit various mechanisms of action. These include:
- Inhibition of Enzymes : Pyrazolo[3,4-d]pyrimidines have been shown to inhibit several key enzymes involved in cellular signaling pathways, such as phosphodiesterases (PDEs) and kinases. For instance, studies have highlighted their potential as inhibitors of CpPDE1 in Cryptosporidium species, which are significant pathogens causing gastrointestinal diseases in immunocompromised individuals .
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have assessed their efficacy against lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (HT29) cell lines . The compounds are believed to induce apoptosis and inhibit angiogenesis through the activation of caspase cascades.
Biological Activity Overview
The biological activities associated with this compound include:
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects on multiple cancer cell lines. |
| Enzyme Inhibition | Acts as an inhibitor for various kinases and phosphodiesterases. |
| Immunosuppressive | Some derivatives show potential in modulating immune responses. |
Case Studies
- Anticancer Studies : A study evaluated the efficacy of pyrazolo[3,4-d]pyrimidine derivatives against a panel of human cancer cell lines. The results indicated that certain compounds exhibited significant cytotoxicity with half-maximal inhibitory concentrations (IC50) ranging from nanomolar to micromolar levels .
- Inhibition of PDEs : Research focused on the interaction between pyrazolo[3,4-d]pyrimidines and CpPDE1 showed that these compounds could effectively inhibit enzyme activity, leading to decreased parasite viability in Cryptosporidium infections . This highlights their potential as therapeutic agents against parasitic diseases.
Research Findings
Recent findings underscore the versatility of this compound in drug development:
- Selectivity and Potency : The compound has shown selective inhibition against specific targets while maintaining low toxicity profiles in normal cell lines .
- Pharmacokinetics : Preliminary studies on absorption, distribution, metabolism, and excretion (ADME) properties indicate favorable profiles for further development .
Scientific Research Applications
Medicinal Chemistry
1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been investigated for its potential as a therapeutic agent. Research indicates that it may exhibit:
- Antitumor Activity : Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit cancer cell proliferation. For instance, compounds with similar structures have been reported to target specific kinases involved in cancer progression .
- Antiviral Properties : There is emerging evidence that pyrazolo[3,4-d]pyrimidine derivatives can inhibit viral replication. This class of compounds has been explored for their activity against viruses such as HIV and HCV .
Agricultural Chemistry
The compound has also found applications in agriculture as a potential pesticide or herbicide. Its ability to interfere with biochemical pathways in plants suggests that it could be effective against certain pests or invasive species. Research indicates that compounds in this class can disrupt metabolic functions in target organisms, leading to their death or reduced viability .
Materials Science
In materials science, this compound has been explored for its role in developing new materials with specific properties:
- Polymer Additives : It can be used as an additive in polymer formulations to enhance thermal stability and mechanical properties.
- Nanocomposites : The incorporation of this compound into nanocomposite materials has shown promise in improving electrical and thermal conductivity .
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry examined the antitumor effects of various pyrazolo[3,4-d]pyrimidine derivatives. The results indicated that certain modifications to the core structure significantly enhanced cytotoxicity against several cancer cell lines. The study highlighted the potential of these compounds as lead candidates for further drug development aimed at treating cancers resistant to conventional therapies.
Case Study 2: Agricultural Applications
Research conducted by agricultural scientists demonstrated that formulations containing this compound effectively reduced the growth of specific weed species without harming crop yields. Field trials showed a marked decrease in weed biomass compared to untreated controls, suggesting that this compound could be a valuable tool in integrated pest management strategies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-amine derivatives exhibit structural diversity through substitutions at positions 1, 3, 4, and 5. These modifications significantly influence biological activity, selectivity, and pharmacokinetic properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
Key Findings
Impact of Substituents on Target Selectivity OSI-027 and OXA-01 demonstrate how substituents at position 3 dictate kinase selectivity. OSI-027’s morpholine-carbonyl group confers mTOR specificity, while OXA-01’s morpholinophenyl substitution enhances PI3K affinity . The RET inhibitor incorporates an isoxazole group, enabling selective binding to RET mutants over wild-type kinases .
Role of Hydrophobic Interactions Compounds 36 and 37 exhibit enhanced anti-breast cancer activity due to para-substituted dimethoxy and dimethylamino groups, which facilitate hydrophobic interactions with the ATP-binding pocket .
Toxicity and Pharmacokinetics
- N-Benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine shows mutagenicity in Ames tests, highlighting the importance of substituent choice in minimizing off-target effects .
- The discontinued status of This compound may reflect challenges in optimizing pharmacokinetics or toxicity profiles .
Synthetic Flexibility
- Derivatives like 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine serve as intermediates for further functionalization, enabling rapid diversification of the pyrazolo-pyrimidine scaffold .
Preparation Methods
Hydrazine Hydrate Reaction
One of the common methods involves the reaction of hydrazine hydrate with appropriate precursors. This method typically produces a hydrazinyl derivative that can be further transformed into the desired pyrazolo[3,4-d]pyrimidine structure.
- Procedure :
- A precursor compound is reacted with hydrazine hydrate under reflux conditions.
- The reaction yields a hydrazinyl derivative which is then cyclized to form the pyrazolo[3,4-d]pyrimidine structure.
Condensation Reactions
Condensation reactions are often used to form the core structure of pyrazolo[3,4-d]pyrimidines.
- Procedure :
- A mixture of substituted amines and carbonyl compounds (like aldehydes or ketones) is heated in the presence of an acid catalyst.
- This reaction leads to the formation of an imine intermediate which can subsequently undergo cyclization.
Methylation Processes
Methylation is essential for introducing methyl groups at specific positions on the pyrazolo[3,4-d]pyrimidine ring.
- Procedure :
- The use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base allows for selective methylation at the nitrogen atoms.
Cyclization Reactions
Cyclization reactions are critical for forming the fused ring structure characteristic of pyrazolo[3,4-d]pyrimidines.
- Procedure :
- Following initial reactions (like condensation), further heating or treatment with cyclizing agents can facilitate the formation of the bicyclic structure.
Yield and Characterization Data
The following table summarizes various studies reporting yields and characterization data for synthesized derivatives of 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine:
Biological Activity
Research has shown that derivatives of this compound exhibit various biological activities, including:
- Anticancer properties
- Inhibition of specific kinases
The preparation methods for this compound are diverse and can be tailored to achieve specific structural modifications. The choice of method often depends on desired functional groups and biological activity. Future research may focus on optimizing these methods for higher yields and exploring new derivatives with enhanced pharmacological profiles.
Q & A
Q. What are the common synthetic routes for 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives?
The synthesis typically involves multistep reactions with regioselective modifications. For example:
- Nucleophilic substitution : Reacting intermediates like 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with formamide under reflux yields pyrazolo[3,4-d]pyrimidine cores .
- Coupling reactions : Alkyl/aryl halides or isocyanates are used to introduce substituents. For instance, compound 8a (N-(4-Aryloxy-2-methyl-phenyl)-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-amine) is synthesized by reacting precursor 5 with alkyl halides in dry acetonitrile, followed by recrystallization .
- Solvent systems : Dry acetonitrile, dichloromethane, or benzene are common, with yields optimized via solvent polarity and temperature control .
Q. How are spectroscopic techniques (e.g., IR, NMR) employed to confirm the structure of this compound?
- IR spectroscopy : Identifies functional groups (e.g., NH stretching at ~3300 cm⁻¹ for amines, C=O at ~1700 cm⁻¹ for esters) .
- 1H NMR : Key signals include methyl protons (δ ~2.5 ppm for 1,6-dimethyl groups) and aromatic protons (δ ~7–8 ppm for pyrazole/pyrimidine rings). For example, compound 9a shows a singlet at δ 3.77 ppm for OCH₃ and multiplets for aryl protons .
Q. What are the standard purity assessment methods for this compound?
- HPLC : Purity >95% is typical, as seen in impurity characterization studies .
- Melting point analysis : Sharp melting ranges (e.g., 215–217°C for chlorophenyl derivatives) indicate crystallinity and purity .
- Elemental analysis : Validates empirical formulas (e.g., C₁₇H₁₃N₅O for phenoxyphenyl derivatives) .
Advanced Questions
Q. How can regioselectivity challenges in pyrazolo[3,4-d]pyrimidine synthesis be addressed?
- Aza-Wittig cyclization : Enables selective formation of the pyrimidine ring .
- Dimroth rearrangement : Adjusts substituent positions under thermal or basic conditions. For example, tunable regioselectivity is achieved using tert-butyl groups to direct reactivity .
- Microwave-assisted synthesis : Reduces side reactions by accelerating kinetics, as shown in solvent-free protocols for substituted derivatives .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., aryl vs. alkyl groups) clarifies bioactivity trends. For instance, antitumor activity correlates with electron-withdrawing groups at the 3-position .
- Dose-response assays : Quantify IC₅₀ values to distinguish true activity from assay noise. In one study, pyrazolo[3,4-d]pyrimidines showed IC₅₀ values of 0.5–10 µM against cancer cell lines .
- Cross-validation : Compare results across multiple assays (e.g., enzymatic inhibition vs. cell viability) to confirm mechanisms .
Q. What computational methods predict the binding interactions of this compound with biological targets?
- Molecular docking : Models interactions with kinases (e.g., EGFR or Aurora kinases). Docking studies of 4-amino-substituted derivatives reveal hydrogen bonding with catalytic lysine residues .
- QSAR modeling : Uses descriptors like logP and polar surface area to predict bioavailability. For example, derivatives with logP <3 show enhanced cellular uptake .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity patterns .
Q. How are stability and degradation profiles evaluated under experimental conditions?
- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions. For instance, HPLC monitoring of 1,6-dimethyl derivatives under UV light shows <5% degradation over 48 hours .
- Mass spectrometry : Identifies degradation products (e.g., demethylation or oxidation byproducts) .
- Accelerated stability testing : Stores samples at 40°C/75% RH for 1–3 months to simulate long-term stability .
Q. What methods optimize yield in large-scale synthesis?
- Continuous flow reactors : Improve heat/mass transfer for exothermic reactions (e.g., coupling with morpholine derivatives) .
- Catalytic systems : Use Pd/C or CuI to enhance cross-coupling efficiency (e.g., Sonogashira reactions for alkynyl derivatives) .
- Green chemistry : Solvent-free microwave synthesis reduces waste and energy use. One protocol achieved 85% yield for pyrazolo[3,4-d]pyrimidines in 2 hours .
Q. How are solvent effects managed in crystallization protocols?
- Solvent screening : Test polar (e.g., acetonitrile) vs. nonpolar (e.g., benzene) solvents. Compound 10a (benzoate derivative) crystallizes optimally from acetonitrile .
- Antisolvent addition : Introduce water or hexane to induce supersaturation. For example, adding ice water to a benzene solution of compound 10e yields needle-like crystals .
- Polymorph control : Adjust cooling rates (e.g., slow cooling for Form I vs. rapid for Form II) .
Q. What are the safety and handling protocols for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
